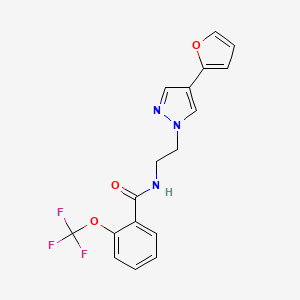

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c18-17(19,20)26-15-5-2-1-4-13(15)16(24)21-7-8-23-11-12(10-22-23)14-6-3-9-25-14/h1-6,9-11H,7-8H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTMJSZHPUKSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate diketone.

Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.

Formation of the Benzamide Group: The final step involves the reaction of the ethyl-linked pyrazole derivative with 2-(trifluoromethoxy)benzoic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide has been studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activities:

| Compound | Target Activity | Reference |

|---|---|---|

| Pyrazole derivatives | Anti-inflammatory | |

| Furan-containing compounds | Anticancer | |

| Trifluoromethoxy-substituted drugs | Enhanced bioactivity |

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The furan and pyrazole rings can bind to active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group is believed to enhance binding affinity and stability, contributing to the compound's pharmacological effects.

Material Science

Organic Materials Development

Due to its unique structural features, this compound is being explored for the development of novel organic materials with specific electronic or optical properties. Its potential applications include:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be harnessed in OLED technology.

- Photovoltaics : Research is ongoing into its use in solar cell applications due to favorable light absorption characteristics.

Biological Studies

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate biological processes makes it valuable in research settings:

| Application | Description |

|---|---|

| Enzyme inhibition studies | Assessing the impact on specific enzymes related to disease pathways |

| Cellular pathway analysis | Investigating the effects on signaling pathways in cancer cells |

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to this compound:

- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting a similar potential for this compound.

- Anticancer Properties : Research on related furan-containing compounds showed promising anticancer activity against various cell lines, indicating that this compound may also exhibit similar effects.

- Material Science Innovations : Investigations into trifluoromethoxy-substituted materials have led to advancements in organic electronics, highlighting the importance of this functional group in enhancing material performance.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide with structurally related benzamides and pyrazole-containing derivatives:

Key Findings:

Trifluoromethoxy vs.

Pyrazole-Furan Motif: Unlike chromenone- or piperidinyl-based analogs (e.g., Example 53 in or [125I]PIMBA), the pyrazole-furan system may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .

Sigma Receptor Ligands : While [125I]PIMBA demonstrated high sigma-1 affinity (Kd = 5.80 nM) and therapeutic efficacy in prostate cancer models, the target compound’s pyrazole-furan chain may alter receptor selectivity compared to piperidine-based ligands .

Metabolic Stability: The trifluoromethoxy group likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated benzamides .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a furan ring, a pyrazole moiety, and a trifluoromethoxy group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis Methods

Synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

- Attachment of the Furan Ring : A coupling reaction (e.g., Suzuki or Heck coupling) is employed to introduce the furan moiety.

- Introduction of the Trifluoromethoxy Group : This is usually done via nucleophilic substitution reactions involving appropriate trifluoromethoxy precursors.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. For instance, studies indicate that compounds with similar structures exhibit significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

| Pathogen | IC50 (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 15.67–31.25 | Superior to kanamycin |

| Candida albicans | 0.78–12.50 | Superior to amphotericin B |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The furan and pyrazole rings may interact with active sites on target enzymes, inhibiting their function.

- Binding Affinity : The trifluoromethoxy group enhances binding through hydrogen bonding and electrostatic interactions, increasing overall efficacy.

Case Studies and Research Findings

Recent research has focused on the pharmacological potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing pyrazole and furan rings exhibited enhanced antimicrobial properties compared to their simpler analogs .

- Cancer Therapy : Compounds structurally related to this compound have been evaluated for their ability to inhibit RET kinase, showing promise as cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyrazole ring formation : Condensation of hydrazines with diketones or via [3+2] cycloaddition to introduce the 4-(furan-2-yl) substituent .

Ethyl linker introduction : Alkylation of the pyrazole nitrogen using bromoethylamine or similar reagents under inert conditions (e.g., N₂ atmosphere) .

Benzamide coupling : React the intermediate amine with 2-(trifluoromethoxy)benzoyl chloride using coupling agents like EDC/HOBt in anhydrous DCM .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (MeOH/EtOAC) .

- Purity validation : HPLC (>95% purity), supported by ¹H/¹³C NMR and HRMS .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify connectivity of the ethyl linker (δ ~3.8–4.2 ppm for N-CH₂-CH₂-N) and furan protons (δ ~6.3–7.4 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250–1350 cm⁻¹) .

- Mass spectrometry : HRMS (ESI+) to match molecular ion peaks with theoretical [M+H]⁺ .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to pyrazole/benzamide motifs .

- Cytotoxicity studies : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can regiochemical challenges during pyrazole synthesis be addressed to ensure the 4-(furan-2-yl) substitution?

- Methodological Answer :

- Directed cyclization : Use substituent-directed metal catalysis (e.g., CuI) to favor 1,3-dipolar cycloaddition at the desired position .

- Protecting groups : Temporarily block competing reactive sites on intermediates (e.g., Boc-protected amines) .

- Reaction monitoring : Real-time TLC or in-situ IR to track regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. How do structural modifications (e.g., replacing trifluoromethoxy with methoxy) impact target binding?

- Methodological Answer :

- SAR studies : Synthesize analogs via substituent swapping and compare docking scores (AutoDock Vina) and binding kinetics (SPR) .

- Computational modeling : DFT calculations to assess electronic effects of trifluoromethoxy (electron-withdrawing) vs. methoxy (electron-donating) on π-π stacking .

- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to resolve binding mode differences .

Q. What mechanistic insights can be gained from studying its metabolic stability?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. Identify major CYP450 isoforms involved .

- Isotopic labeling : Use ¹⁴C-labeled benzamide to trace metabolic pathways and quantify reactive intermediates .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability if rapid metabolism is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.